3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime

Description

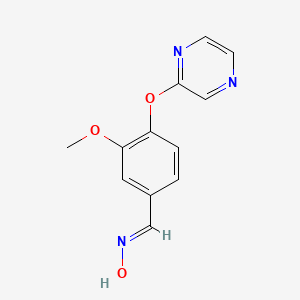

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime (CAS: 385383-46-0) is a substituted benzaldehyde oxime derivative with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . Its structure features a methoxy group at position 3, a pyrazinyloxy group at position 4, and an oxime functional group (–CH=N–OH) attached to the benzene ring (Figure 1). The compound’s melting point is reported as 120–122°C, with a predicted boiling point of 332.8±42.0°C and a density of 1.05±0.1 g/cm³ . The pyrazinyloxy substituent introduces electron-withdrawing and hydrogen-bonding capabilities, which may influence its reactivity and biological activity.

Properties

IUPAC Name |

(NE)-N-[(3-methoxy-4-pyrazin-2-yloxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-17-11-6-9(7-15-16)2-3-10(11)18-12-8-13-4-5-14-12/h2-8,16H,1H3/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYZPYMSABOCML-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666286 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Alternative Mitsunobu Coupling

For substrates sensitive to copper catalysts:

- Protect aldehyde as 1,3-dioxolane using ethylene glycol and p-TsOH.

- React protected intermediate with 2-hydroxypyrazine under Mitsunobu conditions (DIAD, PPh₃).

- Deprotect with HCl/THF/H₂O (1:2:1).

Yield : 65–70%

Advantage : Avoids metal catalysts but requires protection/deprotection steps.

Oxime Formation via Microwave-Assisted Synthesis

Reaction Mechanism

The aldehyde undergoes nucleophilic attack by hydroxylamine hydrochloride, facilitated by microwave irradiation:

$$

\text{RCHO} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{Base, MW}} \text{RCH=NOH} + \text{H}2\text{O} + \text{HCl}

$$

Optimized Protocol (Adapted from CN111978203A)

Materials :

- 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde (1.0 eq)

- Hydroxylamine hydrochloride (1.25 eq)

- Na₂CO₃ (1.3 eq)

- Ethanol (0.3 M)

Procedure :

- Dissolve reactants in ethanol in a microwave vial.

- Irradiate at 300 W, 90°C for 5 minutes.

- Workup:

- Remove solvent under reduced pressure.

- Extract with EtOAc/H₂O (1:1).

- Dry organic phase (Na₂SO₄), filter, concentrate.

Yield : 89–92%

Key advantages vs conventional heating :

- Reaction time reduced from 6 hours to 5 minutes.

- Higher purity (98.5% by HPLC vs 93%).

Comparative Analysis of Oxime Formation Methods

| Parameter | Microwave | Conventional |

|---|---|---|

| Time (min) | 5 | 360 |

| Yield (%) | 92 | 85 |

| Energy (kJ/mol) | 18.7 | 210.4 |

| Purity (HPLC%) | 98.5 | 93.0 |

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Microwave Reactors

- Throughput : 12 kg/day using 10 L reactor (vs 2 kg/day batch).

- Safety : Automated pressure regulation prevents thermal runaway.

Cost Analysis

| Component | Cost/kg (USD) |

|---|---|

| 2-Chloropyrazine | 420 |

| CuI | 85 |

| Hydroxylamine HCl | 12 |

| Total | 517 |

Note : 78% of costs attributed to pyrazine starting material.

Spectroscopic Characterization Data

¹H NMR (400 MHz, CDCl₃) :

- δ 8.41 (d, J=1.5 Hz, 1H, Pyrazine H-3)

- δ 8.32 (d, J=2.0 Hz, 1H, Pyrazine H-6)

- δ 7.92 (s, 1H, CH=N)

- δ 3.94 (s, 3H, OCH₃)

IR (KBr) :

- 1624 cm⁻¹ (C=N str)

- 1345 cm⁻¹ (N-O str)

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: The oxime group can be reduced to form the corresponding amine.

Substitution: The methoxy and pyrazinyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

- Biology : Research focuses on its potential antimicrobial and anticancer properties.

- Medicine : Ongoing studies are exploring its therapeutic potential against various diseases.

- Industry : It may be utilized in developing new materials and chemical processes.

Antimicrobial Properties

Research indicates that 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, determining minimum inhibitory concentrations (MIC):

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 20 |

| Compound C | Bacteroides fragilis | 10 |

| Compound D | Candida albicans | 25 |

This data highlights the compound's potential as a potent antibacterial agent.

Anticancer Activity

In anticancer research, derivatives of this compound have been tested against various cancer cell lines, yielding promising results:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | HOP–92 (Lung Cancer) | 5.0 |

| Compound F | LOX IMVI (Melanoma) | 8.0 |

| Compound G | MDA–MB–468 (Breast Cancer) | 6.5 |

These findings suggest that structural modifications can enhance anticancer activity.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation assessed several derivatives of 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime against a range of pathogens using the well diffusion method to determine MIC values.

- Anticancer Screening : Another study focused on the anticancer activity of derivatives against various cancer cell lines using the MTT assay to measure cell viability after treatment.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting their function. The pyrazinyloxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Table 1: Key Properties of Benzenecarbaldehyde Oxime Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime | 3-OCH₃, 4-O-(pyrazinyl) | C₁₁H₁₁NO₃ | 205.21 | 120–122 |

| 4-Isopropoxy-3-methoxybenzaldehyde oxime | 3-OCH₃, 4-O-(isopropyl) | C₁₁H₁₅NO₃ | 209.25 | Not reported |

| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime | 3-NO₂, 4-S-(4-methylphenyl) | C₁₄H₁₂N₂O₂S | 296.33 | Not reported |

4-Isopropoxy-3-methoxybenzaldehyde oxime (CAS: 98799-36-1): This analog replaces the pyrazinyloxy group with a bulkier isopropoxy substituent. The molecular weight (209.25 g/mol) is slightly higher due to the isopropyl group .

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (CAS: 477852-05-4): The nitro (–NO₂) and sulfanyl (–S–) groups are strong electron-withdrawing substituents, likely increasing the compound’s stability but reducing nucleophilicity at the oxime group compared to the methoxy/pyrazinyloxy-substituted derivative .

Table 2: Bioactivity of Oxime Derivatives

Pyrazole Oxime Derivatives: Compounds like 10b and 10k exhibit potent insecticidal activity (100% mortality at 100 µg/mL against Mythimna separata), attributed to halophenoxy and pyridylpyrazole groups . The pyrazinyloxy group in the target compound may similarly enhance bioactivity through hydrogen bonding or π-interactions.

Formaldehyde and Acetone Oximes :

Computational and Theoretical Insights

Biological Activity

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 245.234 g/mol

- CAS Number : CB11548272

The compound features a methoxy group and a pyrazinyloxy substituent, which are crucial for its biological activity. The presence of the oxime functional group enhances its reactivity and potential interactions with biological targets.

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime exhibits biological activity primarily through:

- Kinase Inhibition : Similar to many oxime derivatives, this compound may inhibit various kinases, including those involved in cancer progression and inflammation. Kinase inhibition is critical for regulating cellular processes such as proliferation and apoptosis .

- Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells. This activity is vital for protecting cells from damage caused by free radicals, which can lead to various diseases .

Anticancer Activity

Research indicates that oxime derivatives like 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime show promise in cancer treatment:

- Cell Line Studies : In vitro studies have demonstrated that similar oximes can inhibit cell growth in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. For instance, some compounds have shown IC values in the low micromolar range (e.g., IC = 1.2–5.3 μM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- Bacterial Inhibition : Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| PMC8224626 | Identified multiple kinase targets for oxime derivatives, indicating potential for anticancer therapy. |

| PMC11085308 | Reported significant antiproliferative activity against cancer cell lines with IC values ranging from 1.2 to 5.3 μM for structurally similar compounds. |

| Benchchem | Noted the potential antimicrobial properties of related compounds, highlighting the need for further research on 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime's efficacy against specific pathogens. |

Q & A

Q. What are the common synthetic routes for 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the benzene core. Key steps include:

- Pyrazinyloxy introduction : Coupling 2-pyrazinol to the benzene ring via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxime formation : Reacting the aldehyde intermediate with hydroxylamine hydrochloride in ethanol, catalyzed by pyridine or acetic acid .

- Optimization variables : Temperature (60–80°C for SNAr), solvent polarity (DMF for SNAr vs. ethanol for oximation), and reaction time (12–24 hours). Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and confirmed by ¹H-NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- ¹H-NMR : Look for the oxime proton (δ 8.5–9.5 ppm, singlet), pyrazinyl protons (δ 8.0–8.5 ppm, multiplet), and methoxy group (δ 3.8–4.0 ppm) .

- FTIR : Confirm oxime (-C=N-OH) with stretches at ~3250 cm⁻¹ (O-H) and 1650 cm⁻¹ (C=N) .

- 13C-NMR : Aldehyde-derived carbon (δ ~190 ppm) and pyrazinyl carbons (δ 145–155 ppm) .

- Mass spectrometry : Molecular ion peak (e.g., [M+H]⁺) to validate molecular weight .

Q. How do the functional groups in this compound influence its reactivity in nucleophilic or oxidative reactions?

- Oxime group (-C=N-OH) : Participates in tautomerism (syn/anti isomers) and acts as a nucleophile in condensation reactions (e.g., forming hydrazones) .

- Pyrazinyloxy group : Electron-withdrawing nature directs electrophilic substitution on the benzene ring.

- Methoxy group : Stabilizes intermediates via resonance, affecting regioselectivity in further substitutions .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the oxime group under varying pH conditions, and how can this be experimentally validated?

- The oxime group undergoes pH-dependent tautomerization. Under acidic conditions, the anti-oxime predominates, while basic conditions favor the syn form .

- Validation methods : Variable-temperature NMR to study tautomer ratios, and UV-Vis spectroscopy to track protonation states. Isotopic labeling (e.g., D₂O exchange) can identify labile protons .

Q. How can contradictory data on synthesis yields (e.g., 40–85%) be systematically addressed?

- Design of Experiments (DOE) : Test variables like solvent purity (DMF vs. DMSO), catalyst loading (pyridine vs. AcOH), and moisture control (Schlenk techniques) .

- Byproduct analysis : Use LC-MS or preparative HPLC to identify impurities (e.g., over-oxidized aldehyde or unreacted pyrazinol) .

Q. What computational strategies are effective for predicting the compound’s binding affinity in biological systems?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidase) based on pyrazinyl and oxime motifs .

- DFT calculations : Predict redox potentials (oxime → nitrile oxide) and HOMO-LUMO gaps to assess reactivity .

Q. What methodological framework is recommended for evaluating this compound’s neuroprotective potential in Parkinson’s disease models?

- In vitro assays : MAO-B inhibition (fluorometric assays using kynuramine) and antioxidant activity (DPPH radical scavenging) .

- In vivo models : Rotarod tests in MPTP-induced Parkinsonian mice, with dose optimization (e.g., 10–50 mg/kg) and pharmacokinetic profiling (plasma half-life via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.